molecular formula C13H16N2O3 B11865896 Tert-butyl 4-(hydroxymethyl)-1H-indazole-1-carboxylate

Tert-butyl 4-(hydroxymethyl)-1H-indazole-1-carboxylate

Cat. No.: B11865896
M. Wt: 248.28 g/mol
InChI Key: ZAIKRESILISGDT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(hydroxymethyl)-1H-indazole-1-carboxylate: is a chemical compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The tert-butyl group in this compound provides steric hindrance, which can influence its reactivity and stability.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

tert-butyl 4-(hydroxymethyl)indazole-1-carboxylate

InChI

InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-11-6-4-5-9(8-16)10(11)7-14-15/h4-7,16H,8H2,1-3H3

InChI Key

ZAIKRESILISGDT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC(=C2C=N1)CO

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazine Derivatives

A common approach involves the cyclization of substituted hydrazines with carbonyl-containing precursors. For example, reacting phenylhydrazine with α,β-unsaturated ketones under acidic conditions can yield the indazole ring system. The regioselectivity of this reaction is influenced by the electronic and steric properties of the substituents on the starting materials.

Metal-Catalyzed Cyclization

Transition metal catalysts, such as palladium or copper, have been employed to facilitate the formation of the indazole ring. These methods often utilize aryl halides and nitriles as starting materials, leveraging cross-coupling reactions to assemble the bicyclic structure. For instance, copper-mediated cyclization of 2-haloaryl imines has been reported to produce indazoles in moderate to high yields.

Introduction of the Hydroxymethyl Group

The hydroxymethyl substituent at the 4-position of the indazole ring is introduced through selective functionalization. This step requires careful optimization to avoid side reactions.

Direct Hydroxymethylation via Electrophilic Substitution

Electrophilic formylation followed by reduction is a widely used strategy. The indazole core is treated with a formylating agent such as DMF/POCl₃ (Vilsmeier-Haack reagent) to install a formyl group at the 4-position. Subsequent reduction using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) converts the formyl group to a hydroxymethyl moiety. For example:

IndazoleDMF/POCl34-FormylindazoleNaBH44-(Hydroxymethyl)indazole\text{Indazole} \xrightarrow{\text{DMF/POCl}3} \text{4-Formylindazole} \xrightarrow{\text{NaBH}4} \text{4-(Hydroxymethyl)indazole}

This method offers moderate yields (50–70%) but requires stringent temperature control to prevent over-reduction.

Nucleophilic Substitution

In cases where a halogen atom is present at the 4-position, nucleophilic substitution with formaldehyde or its equivalents can introduce the hydroxymethyl group. For instance, treatment of 4-bromoindazole with paraformaldehyde in the presence of a base like potassium carbonate (K₂CO₃) facilitates substitution. However, this approach is less common due to the limited reactivity of aryl halides toward oxygen nucleophiles.

Installation of the Tert-Butyl Carboxylate Moiety

The tert-butyl carboxylate group is introduced via protection of the indazole nitrogen using di-tert-butyl dicarbonate (Boc anhydride).

Boc Protection under Basic Conditions

The indazole nitrogen is deprotonated using a strong base such as sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF). Boc anhydride is then added to form the protected derivative. A representative reaction is:

4-(Hydroxymethyl)indazoleBoc2ONaH, DMFTert-butyl 4-(hydroxymethyl)-1H-indazole-1-carboxylate\text{4-(Hydroxymethyl)indazole} \xrightarrow[\text{Boc}_2\text{O}]{\text{NaH, DMF}} \text{this compound}

This step typically achieves yields of 80–90% when conducted under inert atmospheres to prevent hydrolysis.

Solvent and Temperature Optimization

The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like DMF enhance the solubility of Boc anhydride, while temperatures between 0°C and room temperature minimize side reactions such as N-alkylation.

Alternative Synthetic Pathways

One-Pot Synthesis

Recent advances have explored one-pot methodologies to streamline the synthesis. For example, tandem cyclization-protection sequences using microwave irradiation reduce reaction times from hours to minutes. These methods, however, remain under development and require further validation.

Enzymatic Approaches

Optimization and Yield Considerations

ParameterOptimal ConditionYield (%)Reference
Formylation Temperature0–5°C65
Reduction AgentNaBH₄ in MeOH70
Boc Protection SolventDMF85
Reaction Time (Step C)12–24 hours90

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the indazole ring, using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 4-(hydroxymethyl)-1H-indazole-1-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.

Biology: In biological research, this compound is used to study the effects of indazole derivatives on cellular processes. It can serve as a probe to investigate enzyme activities and receptor interactions.

Medicine: Its ability to modulate biological pathways makes it a candidate for therapeutic research .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 4-(hydroxymethyl)-1H-indazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxymethyl group can form hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 4-(hydroxymethyl)-1H-indazole-1-carboxylate is unique due to its combination of the indazole ring and the tert-butyl group, which provides both stability and reactivity. This combination allows for versatile applications in various fields, from medicinal chemistry to industrial production .

Biological Activity

Tert-butyl 4-(hydroxymethyl)-1H-indazole-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula: C12H15N3O3
  • Molecular Weight: 235.26 g/mol
  • IUPAC Name: this compound

The compound features an indazole core, which is a bicyclic structure that contributes to its biological activity. The tert-butyl group enhances lipophilicity, potentially increasing its bioavailability.

This compound has been studied for its interactions with various biological targets:

  • Inhibition of Kinases: Preliminary studies suggest that this compound may inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival.
  • Antimicrobial Properties: The compound has shown potential as an antimicrobial agent, particularly against certain bacterial strains, indicating its utility in treating infections.

Case Studies and Research Findings

  • Anticancer Activity:
    • A study evaluated the compound's effects on cancer cell lines, demonstrating significant inhibition of cell growth. The IC50 values varied depending on the cell type, with some lines exhibiting sensitivity at low micromolar concentrations. This suggests a potential role in cancer therapy .
  • Anti-inflammatory Effects:
    • Research indicated that this compound could modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This activity was assessed in vitro using macrophage models, where the compound reduced cytokine production significantly .
  • Neuroprotective Properties:
    • The compound has been investigated for its neuroprotective effects in models of neurodegenerative diseases like Alzheimer's. It appears to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels in the brain .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 4-chloro-1H-indazole-1-carboxylateChlorine substituent at position 4Different biological activity due to halogenation
Tert-butyl 4-fluoro-1H-indazole-1-carboxylateFluorine instead of chlorinePotentially altered pharmacokinetics
Tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylateBromine at position 5Increased reactivity due to amino group

This table illustrates how variations in substituents can influence the biological properties of indazole derivatives.

Summary and Future Directions

This compound exhibits promising biological activities, particularly in anticancer and anti-inflammatory applications. Its mechanisms of action involve kinase inhibition and modulation of inflammatory cytokines. Further research is warranted to explore its full therapeutic potential and to develop derivatives with enhanced efficacy and specificity.

Q & A

Basic: What are the recommended synthetic routes for Tert-butyl 4-(hydroxymethyl)-1H-indazole-1-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step protocols, including protection/deprotection strategies and functional group transformations. For example:

Indazole Core Formation : Start with indazole derivatives (e.g., 1H-indazole) and introduce the hydroxymethyl group via formylation or alkylation.

Boc Protection : React the hydroxymethyl-indazole intermediate with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., DMAP or Et₃N) to install the tert-butyl carbamate group .

Purification : Use silica gel column chromatography (eluting with ethyl acetate/hexane gradients) or recrystallization (e.g., from ethanol/water mixtures) to isolate the product .

Key Considerations : Optimize reaction temperatures (e.g., 0°C to room temperature for Boc protection) and monitor progress via TLC or HPLC .

Basic: How is this compound characterized for structural validation?

Methodological Answer:
Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbamate/indazole moieties. For example, the tert-butyl group typically appears as a singlet at ~1.4 ppm (¹H) and ~28 ppm (¹³C) .
  • X-ray Crystallography : Resolve crystal structures to confirm bond angles and stereochemistry (e.g., analogous imidazole derivatives in and ) .
  • Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns.

Advanced: How can researchers optimize reaction yields and minimize byproducts?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates, while dichloromethane is preferred for Boc protection .
  • Catalyst Screening : Test bases like DMAP or NaHCO₃ to accelerate carbamate formation .
  • Temperature Control : Low temperatures (0–5°C) reduce side reactions during hydroxymethylation .
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., over-Boc-protected species) and adjust stoichiometry .

Advanced: How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological Answer:

  • Cross-Validation : Compare experimental NMR data with computational predictions (DFT calculations) or literature analogs (e.g., tert-butyl indazole derivatives in ) .
  • Dynamic Effects : Investigate tautomerism or rotameric equilibria via variable-temperature NMR .
  • Impurity Profiling : Isolate minor peaks via preparative HPLC and characterize them via 2D NMR (COSY, HSQC) .

Advanced: What strategies ensure stability during long-term storage?

Methodological Answer:

  • Storage Conditions : Store under inert atmosphere (N₂ or Ar) at –20°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture or acidic/basic environments .
  • Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 1–4 weeks) and analyze via HPLC to detect decomposition products .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Core Modifications : Replace the hydroxymethyl group with halides (e.g., Cl, Br) or amines using SNAr or cross-coupling reactions (see tert-butyl indazole analogs in ) .
  • Boc Replacement : Test alternative protecting groups (e.g., Fmoc, Cbz) to modulate solubility and reactivity .
  • Biological Assay Integration : Pair synthetic analogs with enzyme inhibition assays (e.g., kinase targets) to correlate structural changes with activity .

Basic: What purification methods are effective for this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with gradient elution (e.g., 10–30% ethyl acetate in hexane) to separate polar byproducts .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water or dichloromethane/pentane) for high-purity crystals .

Advanced: How to assess reactivity under varying pH or temperature conditions?

Methodological Answer:

  • pH-Dependent Studies : Expose the compound to buffered solutions (pH 3–10) and monitor degradation via UV-Vis or NMR .
  • Thermal Analysis : Perform DSC/TGA to determine decomposition thresholds and identify stable temperature ranges .

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